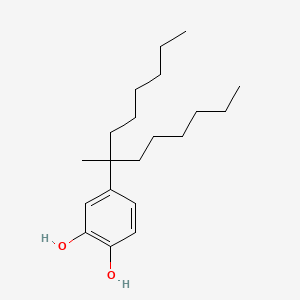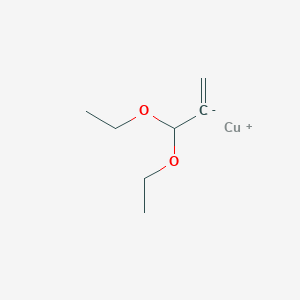
copper(1+);3,3-diethoxyprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);3,3-diethoxyprop-1-ene is an organometallic compound that combines copper in its +1 oxidation state with 3,3-diethoxyprop-1-ene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3,3-diethoxyprop-1-ene typically involves the reaction of copper(I) salts with 3,3-diethoxyprop-1-ene under controlled conditions. One common method is to react copper(I) chloride with 3,3-diethoxyprop-1-ene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at room temperature. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);3,3-diethoxyprop-1-ene can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under appropriate conditions.
Reduction: The compound can participate in reduction reactions, where the copper(I) ion is reduced to metallic copper.
Substitution: The 3,3-diethoxyprop-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
Oxidation: Copper(II) complexes or copper oxides.
Reduction: Metallic copper or copper nanoparticles.
Substitution: New copper(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(1+);3,3-diethoxyprop-1-ene has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.
Biology: The compound can be employed in studies of copper metabolism and its role in biological systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of copper(1+);3,3-diethoxyprop-1-ene involves the interaction of the copper(I) ion with various molecular targets. In catalytic processes, the copper(I) ion can facilitate electron transfer reactions, activate substrates, and stabilize reaction intermediates. The 3,3-diethoxyprop-1-ene ligand can influence the reactivity and selectivity of the copper center by modulating its electronic and steric properties.
Comparación Con Compuestos Similares
Similar Compounds
Copper(I) chloride (CuCl): A simple copper(I) salt used in various chemical reactions.
Copper(I) acetylacetonate (Cu(acac)): A copper(I) complex with acetylacetonate ligands, used as a catalyst in organic synthesis.
Copper(I) iodide (CuI): Another copper(I) salt with applications in organic synthesis and materials science.
Uniqueness
Copper(1+);3,3-diethoxyprop-1-ene is unique due to the presence of the 3,3-diethoxyprop-1-ene ligand, which imparts distinct chemical properties and reactivity. This ligand can enhance the solubility and stability of the copper(I) complex, making it suitable for specific applications that other copper(I) compounds may not be able to achieve.
Propiedades
Número CAS |
57428-12-3 |
|---|---|
Fórmula molecular |
C7H13CuO2 |
Peso molecular |
192.72 g/mol |
Nombre IUPAC |
copper(1+);3,3-diethoxyprop-1-ene |
InChI |
InChI=1S/C7H13O2.Cu/c1-4-7(8-5-2)9-6-3;/h7H,1,5-6H2,2-3H3;/q-1;+1 |
Clave InChI |
USQIJAIGXSSLPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC([C-]=C)OCC.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




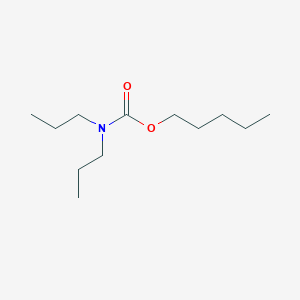
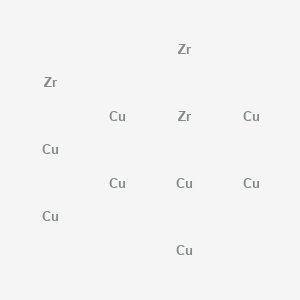
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
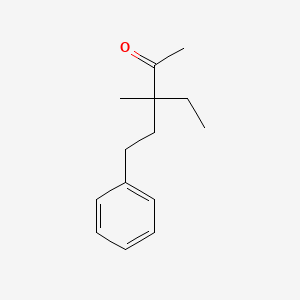
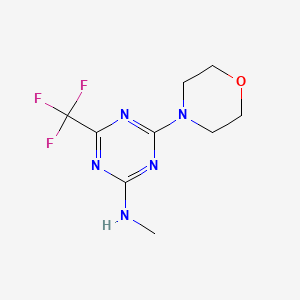

![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
sulfanium chloride](/img/structure/B14620008.png)
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![1-[(3-Isocyanatopropyl)sulfanyl]undecane](/img/structure/B14620032.png)
